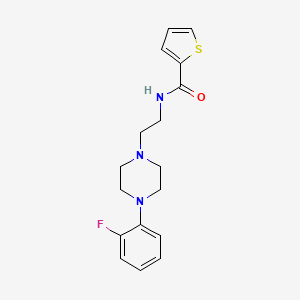![molecular formula C11H10N4S B2423238 7-(2,5-diméthyl-3-thiényl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 860648-56-2](/img/structure/B2423238.png)
7-(2,5-diméthyl-3-thiényl)[1,2,4]triazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2,5-Dimethylthiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolo-pyrimidine core with a thienyl substituent. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Applications De Recherche Scientifique
7-(2,5-Dimethylthiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been investigated for its potential as a CDK2 inhibitor, showing promising cytotoxic activities against various cancer cell lines.
Material Science: The compound’s unique structure makes it suitable for use in the development of new materials with specific electronic properties.
Biological Studies: It is used in studies related to enzyme inhibition and molecular modeling to understand its interactions with biological targets.
Mécanisme D'action
Target of Action
Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridines, have been found to act as inhibitors for various targets including rorγt, phd-1, jak1, and jak2 .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to inhibition or modulation of their activity .
Biochemical Pathways
Related compounds have been found to impact various pathways, potentially leading to a range of downstream effects .
Result of Action
Related compounds have shown significant inhibitory activity against certain cell lines .
Analyse Biochimique
Biochemical Properties
7-(2,5-Dimethyl-3-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine, like other triazolopyrimidines, is capable of binding in the biological system with a variety of enzymes and receptors
Cellular Effects
Related triazolopyrimidines have shown cytotoxic activities against various cell lines .
Molecular Mechanism
Related triazolopyrimidines have been reported as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2,5-Dimethylthiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One efficient route involves the reaction of 3,5-diamino-1,2,4-triazole with substituted 1-aryl-1,3-butanediones or 1-aryl-2-buten-1-ones . Another method includes the use of enaminonitriles and benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and regioselective one-step procedures can be scaled up for industrial applications due to their efficiency and high yields .
Analyse Des Réactions Chimiques
Types of Reactions
7-(2,5-Dimethylthiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the triazolo-pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted triazolo-pyrimidines, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
- 7-Hydroxy-5-methyl-1,2,4-triazolo[1,5-a]pyrimidine
Uniqueness
7-(2,5-Dimethylthiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its thienyl substituent, which imparts distinct electronic properties and enhances its biological activity compared to other similar compounds .
Propriétés
IUPAC Name |
7-(2,5-dimethylthiophen-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-7-5-9(8(2)16-7)10-3-4-12-11-13-6-14-15(10)11/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJYDKYUYVLURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C2=CC=NC3=NC=NN23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B2423162.png)
![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-chlorobenzenecarboxamide](/img/structure/B2423163.png)

![3-(benzenesulfonyl)-6-fluoro-N-[(4-fluorophenyl)methyl]quinolin-4-amine](/img/structure/B2423165.png)

![2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}-N-(3-methylphenyl)acetamide](/img/structure/B2423170.png)

![N-cyclohexyl-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2423173.png)
![3-(3-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2423174.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2423177.png)

